molecular formula C19H22F3N5O2 B2425479 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 946324-93-2

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2425479
CAS No.: 946324-93-2
M. Wt: 409.413
InChI Key: VVFDQKPOYJFGDB-UHFFFAOYSA-N
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Description

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrimidine ring, a piperazine ring, and a trifluoromethylphenyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands. This compound could be studied for its interactions with various biological targets.

Medicine

Medicinal chemistry might explore this compound for its potential therapeutic effects. It could be screened for activity against various diseases, including cancer, infections, or neurological disorders.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy and methyl groups. The piperazine ring is then synthesized and coupled with the pyrimidine derivative. Finally, the trifluoromethylphenyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups.

    Reduction: Reduction reactions could potentially modify the pyrimidine or piperazine rings.

    Substitution: The trifluoromethylphenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the aromatic ring.

Mechanism of Action

The mechanism of action for 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide analogs: Compounds with slight modifications to the pyrimidine, piperazine, or trifluoromethylphenyl groups.

    Other pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring.

    Other piperazine derivatives: Compounds with different substituents on the piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2/c1-3-29-17-12-16(23-13(2)24-17)26-7-9-27(10-8-26)18(28)25-15-6-4-5-14(11-15)19(20,21)22/h4-6,11-12H,3,7-10H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFDQKPOYJFGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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